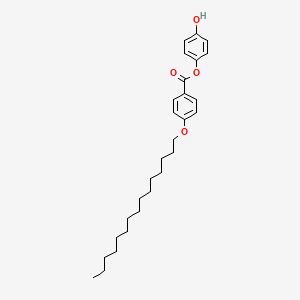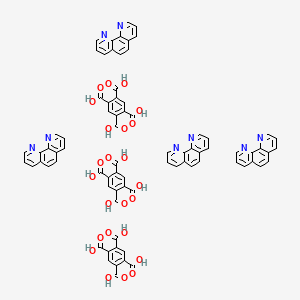
Benzene-1,2,4,5-tetracarboxylic acid;1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2,4,5-tetracarboxylic acid and 1,10-phenanthroline are two distinct compounds that can form coordination complexes with various metalsIt is extensively used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . 1,10-phenanthroline is a heterocyclic organic compound with the formula C₁₂H₈N₂, known for its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,2,4,5-tetracarboxylic acid can be synthesized through the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate or nitric acid . The reaction typically involves heating durene with the oxidizing agent in an aqueous medium, followed by acidification to precipitate the product.
1,10-phenanthroline is synthesized from o-phenylenediamine and glyoxal in the presence of an acid catalyst. The reaction involves the cyclization of the intermediate Schiff base to form the phenanthroline ring system.
Industrial Production Methods
Industrial production of benzene-1,2,4,5-tetracarboxylic acid involves the catalytic oxidation of durene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. The process is carried out at elevated temperatures and pressures to achieve high yields .
1,10-phenanthroline is produced industrially by the condensation of o-phenylenediamine with glyoxal, followed by purification through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Decarboxylation: Thermal decomposition to form benzene derivatives.
1,10-phenanthroline participates in:
Complexation: Formation of coordination complexes with metal ions.
Redox Reactions: Acts as a ligand in redox-active metal complexes.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Amidation: Amines and coupling agents (e.g., carbodiimides).
Complexation: Metal salts (e.g., copper(II) sulfate) and solvents (e.g., ethanol).
Major Products
Esterification: Esters of benzene-1,2,4,5-tetracarboxylic acid.
Amidation: Amides of benzene-1,2,4,5-tetracarboxylic acid.
Complexation: Metal-phenanthroline complexes.
Scientific Research Applications
Benzene-1,2,4,5-tetracarboxylic acid and 1,10-phenanthroline have diverse applications in scientific research:
Chemistry: Used as ligands in the synthesis of MOFs and coordination polymers.
Biology: Metal-phenanthroline complexes are used as probes for studying DNA interactions.
Medicine: Phenanthroline derivatives are investigated for their antimicrobial and anticancer properties.
Industry: Benzene-1,2,4,5-tetracarboxylic acid is used in the production of polyimides and resins.
Mechanism of Action
The mechanism of action of these compounds involves their ability to form stable coordination complexes with metal ions. Benzene-1,2,4,5-tetracarboxylic acid acts as a tetradentate ligand, coordinating through its carboxylate groups. 1,10-phenanthroline coordinates through its nitrogen atoms, forming chelate complexes that can stabilize metal ions in various oxidation states .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: Similar compounds include benzene-1,2,3,4-tetracarboxylic acid and benzene-1,2,3,5-tetracarboxylic acid.
1,10-phenanthroline: Similar compounds include 2,2’-bipyridine and 1,7-phenanthroline.
Uniqueness
Benzene-1,2,4,5-tetracarboxylic acid is unique due to its symmetrical structure and ability to form highly stable MOFs . 1,10-phenanthroline is distinguished by its strong chelating ability and versatility in forming complexes with a wide range of metal ions .
Properties
CAS No. |
928614-35-1 |
|---|---|
Molecular Formula |
C78H50N8O24 |
Molecular Weight |
1483.3 g/mol |
IUPAC Name |
benzene-1,2,4,5-tetracarboxylic acid;1,10-phenanthroline |
InChI |
InChI=1S/4C12H8N2.3C10H6O8/c4*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h4*1-8H;3*1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
LYHOSEZZUZCRGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


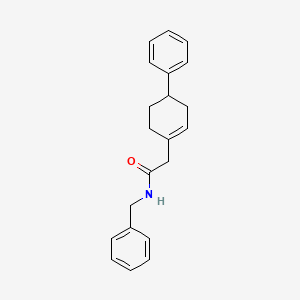
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
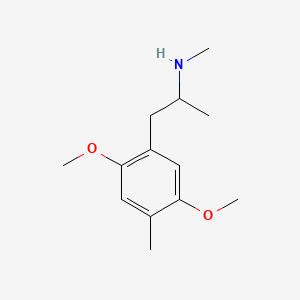
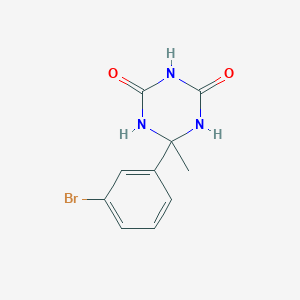
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
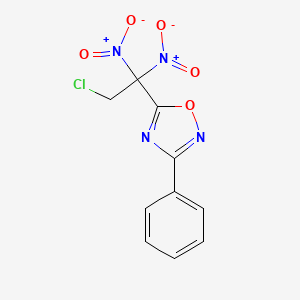
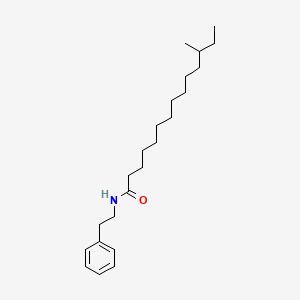
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
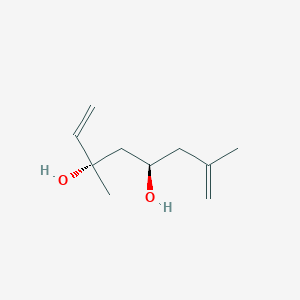
![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)
